molecular formula C13H11N7O3S B13372809 5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid

5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid

Cat. No.: B13372809
M. Wt: 345.34 g/mol
InChI Key: XJNXXDXCMSVJGJ-UHFFFAOYSA-N
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Description

5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused with a purine moiety, imparts it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid typically involves the reaction of 6-hydrazinyl-7H-purin-2-amine with formic acid under reflux conditions . Another method involves treating 6-hydrazinyl-7H-purin-2-amine with carbon disulfide in the presence of potassium hydroxide to yield 5-amino-3H-[1,2,4]triazolo[4,3-g]purine-3-thione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid is unique due to its specific structural features, such as the benzyl group and the sulfonic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N7O3S

Molecular Weight

345.34 g/mol

IUPAC Name

8-amino-4-benzylpurino[8,7-c][1,2,4]triazole-1-sulfonic acid

InChI

InChI=1S/C13H11N7O3S/c14-10-9-11(16-7-15-10)19(6-8-4-2-1-3-5-8)12-17-18-13(20(9)12)24(21,22)23/h1-5,7H,6H2,(H2,14,15,16)(H,21,22,23)

InChI Key

XJNXXDXCMSVJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N4C2=NN=C4S(=O)(=O)O)N

Origin of Product

United States

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